molecular formula C9H8BrN3 B8006217 4-Bromo-2-(1H-pyrazol-4-YL)aniline

4-Bromo-2-(1H-pyrazol-4-YL)aniline

Cat. No.: B8006217
M. Wt: 238.08 g/mol
InChI Key: SQMHYCNEKQZEQI-UHFFFAOYSA-N
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Description

This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Pyrazole-containing compounds are widely studied for their bioactivity, including antifungal, herbicidal, and antimicrobial effects . The bromine substituent enhances electrophilic reactivity, facilitating cross-coupling reactions such as Suzuki-Miyaura, as demonstrated in the synthesis of related compounds .

Properties

IUPAC Name

4-bromo-2-(1H-pyrazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-1-2-9(11)8(3-7)6-4-12-13-5-6/h1-5H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMHYCNEKQZEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CNN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(1H-pyrazol-4-YL)aniline typically involves the reaction of 4-bromoaniline with 4-chloropyrazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(1H-pyrazol-4-YL)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(1H-pyrazol-4-YL)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-Bromo-2-(1H-pyrazol-4-yl)aniline with Key Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity/Applications Reference
This compound C₉H₈BrN₃ ~238.09* Br (C4), 1H-pyrazole (C2) Intermediate for agrochemicals -
4-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline C₁₀H₁₀BrN₃ 252.11 Br (pyrazole C4), CH₂ linker Not specified
4-Bromo-2-(pyridine-2-carboximidoyl)aniline C₁₂H₁₀BrN₃ 284.13 Br (C4), pyridine-imine (C2) Potential ligand in coordination chemistry
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) C₁₅H₁₁BrF₃N₄OS 441.24 Br (benzyl C4), pyrazole (C5), oxadiazole Fungicidal, herbicidal activity
4-(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-1-yl)benzenesulfonamide (16) C₂₅H₂₄Br₂N₄O₃S 620.36 Br (pyrazole C4, phenyl C4), sulfonamide Antifungal applications

*Molecular weight calculated based on formula.

Key Observations:

  • Substituent Position and Linkers : The position of bromine and the presence of linkers (e.g., CH₂ in ) significantly alter reactivity. Direct substitution on the aniline (as in the target compound) enhances conjugation, whereas methylene linkers reduce steric hindrance.
  • Oxadiazole-thioether derivatives (e.g., ) exhibit enhanced fungicidal activity due to sulfur’s electron-withdrawing effects.
  • Biological Activity : Bromine and pyrazole synergize in agrochemical applications. Compound 5g shows 50% inhibition against Sclerotinia sclerotiorum at 50 µg/mL, comparable to commercial fungicides.

Table 3: Bioactivity and Physicochemical Data

Compound LogP* Solubility (mg/mL) Antimicrobial Activity Herbicidal Activity Reference
This compound ~2.5 <0.1 (water) Not tested Not tested -
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) ~3.8 0.5 (DMSO) IC₅₀ = 12 µM (SDH inhibition) Bleaching effect at 50 µg/mL
1,3,4-Thiadiazole derivatives ~2.9–3.5 0.2–0.8 (DMSO) MIC = 8–16 µg/mL (E. coli) Not tested

*Calculated using PubChem tools.

Key Observations:

  • Lipophilicity : Bromine and aromatic systems increase LogP, reducing aqueous solubility but enhancing membrane permeability.
  • Mode of Action : Compound 5g inhibits succinate dehydrogenase (SDH), mimicking commercial fungicides like penthiopyrad.

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